molecular formula C10H10ClN3O4 B12511039 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12511039
M. Wt: 271.66 g/mol
InChI Key: PGTVZKIDMGTHTK-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H10ClN3O4. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorinated nitropyridine moiety. It is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could target specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H10ClN3O4/c11-8-4-3-6(14(17)18)9(12-8)13-5-1-2-7(13)10(15)16/h3-4,7H,1-2,5H2,(H,15,16)

InChI Key

PGTVZKIDMGTHTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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